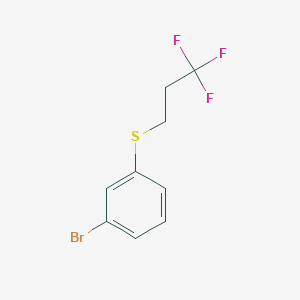

3,3,3-Trifluoropropyl 3-bromophenyl sulfide

Description

Thematic Importance of Organofluorine Chemistry in Contemporary Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, is a cornerstone of modern chemical research. Fluorine's high electronegativity and the exceptional strength of the C-F bond (one of the strongest in organic chemistry) confer remarkable properties upon organic molecules. alfa-chemistry.com The introduction of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, can profoundly alter a molecule's physical, chemical, and biological characteristics. mdpi.comhovione.com

In medicinal chemistry, fluorination is a widely used strategy to enhance the metabolic stability of drug candidates, increase their lipophilicity for better membrane permeability, and modulate their binding affinity to biological targets. mdpi.comnbinno.com It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com In materials science, fluorinated polymers and compounds are prized for their chemical inertness, thermal stability, and unique surface properties, leading to applications ranging from specialty lubricants to advanced electronic displays. alfa-chemistry.com

The Role of Organic Sulfides in Chemical Transformations and Synthesis

Organic sulfides, also known as thioethers (R-S-R'), are a fundamental class of organosulfur compounds. The sulfur atom in a sulfide (B99878) is a versatile functional group that plays a crucial role in numerous chemical transformations. Unlike their oxygen analogs (ethers), sulfides can be readily oxidized to form sulfoxides and sulfones, which are themselves valuable intermediates in organic synthesis.

Sulfides also function as ligands in coordination chemistry and can be alkylated to form stable sulfonium (B1226848) salts. The development of new methods for creating carbon-sulfur (C-S) bonds remains an active area of research, reflecting the high demand for aryl sulfides in the synthesis of natural products, pharmaceuticals, and functional materials. researchgate.net

Strategic Positioning of Aryl Trifluoropropyl Sulfides within Advanced Organic Chemistry

Aryl trifluoropropyl sulfides represent a class of molecules that strategically combines the key features of both organofluorine and organosulfur chemistry. This molecular architecture features an aromatic ring and a trifluorinated alkyl chain connected by a sulfide linker. This design is deliberate, aiming to leverage the benefits of each component:

The Aryl Group: Provides a rigid scaffold that can be functionalized for specific applications.

The Sulfide Linker: Offers a site for chemical modification (e.g., oxidation) and influences the electronic properties of the molecule.

The Trifluoropropyl Group: Introduces the advantageous properties of fluorine, such as increased stability and lipophilicity, which are highly sought after in the design of advanced molecules.

The convergence of these motifs positions aryl trifluoropropyl sulfides as valuable compounds for investigation in drug discovery and materials science, where fine-tuning of molecular properties is critical for performance.

Overview of Key Structural Motifs and Their Academic Significance

The specific compound, 3,3,3-Trifluoropropyl 3-bromophenyl sulfide , is an exemplary model for this class. Its structure contains three distinct motifs of significant academic interest.

3-Bromophenyl Group: The presence of a bromine atom on the phenyl ring is of great synthetic importance. Bromine is an excellent leaving group and a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). This allows the 3-bromophenyl group to serve as a foundational building block for the construction of more complex molecular architectures. nbinno.comacs.org

3,3,3-Trifluoropropyl Group: This motif is characterized by the terminal trifluoromethyl (-CF3) group. The -CF3 group is a powerful electron-withdrawing moiety and is known for its high lipophilicity and metabolic stability. mdpi.comwikipedia.org Its incorporation is a proven strategy for enhancing the physicochemical and pharmacokinetic profiles of bioactive molecules. hovione.comnbinno.com

The combination of these three motifs in a single molecule creates a compound that is both a versatile synthetic intermediate and a subject for studies into the effects of fluorination on aryl sulfides.

Detailed Research Findings

While extensive research on the specific applications of this compound is not widely published, its properties and potential can be inferred from the well-documented chemistry of its constituent parts. The molecule serves as an advanced building block, with its reactivity and characteristics defined by the interplay of its functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 885267-09-4 |

| Molecular Formula | C₉H₈BrF₃S |

| Molecular Weight | 285.12 g/mol |

Data sourced from publicly available chemical databases. cato-chem.com

The primary research value of this compound lies in its potential for synthetic elaboration. The bromine atom on the phenyl ring allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the attachment of various other organic fragments. Simultaneously, the sulfide linker can be oxidized to the corresponding sulfoxide (B87167) or sulfone, introducing new functionalities and altering the electronic nature of the molecule. The trifluoropropyl group acts as a stable, lipophilic tag that can influence the biological activity or material properties of any derivative synthesized from this precursor.

Table 2: Comparison of Key Functional Group Properties

| Functional Group | Hansch π Parameter (Lipophilicity) | Electronic Effect |

|---|---|---|

| Methyl (-CH₃) | +0.56 | Weakly Electron-Donating |

| Trifluoromethyl (-CF₃) | +0.88 | Strongly Electron-Withdrawing |

| Bromo (-Br) | +0.86 | Electron-Withdrawing (Inductive), Weakly Deactivating |

This table illustrates the significant impact of the trifluoromethyl and bromo groups on molecular properties compared to a simple methyl group. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(3,3,3-trifluoropropylsulfanyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3S/c10-7-2-1-3-8(6-7)14-5-4-9(11,12)13/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHSMEOIMGDBKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)SCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590246 | |

| Record name | 1-Bromo-3-[(3,3,3-trifluoropropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885267-09-4 | |

| Record name | 1-Bromo-3-[(3,3,3-trifluoropropyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-[(3,3,3-trifluoropropyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Construction of the Aryl Thioether Linkage

The formation of the C(aryl)-S bond is a pivotal step in the synthesis of 3,3,3-Trifluoropropyl 3-bromophenyl sulfide (B99878). Several classical and modern organic reactions can be utilized for this purpose.

Nucleophilic Substitution Reactions Involving Thiolate Anions

One of the most fundamental methods for the synthesis of aryl thioethers is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of an aryl halide with a thiolate anion. In the context of synthesizing the target molecule, this would typically involve the reaction of 3-bromothiophenol (B44568) with a suitable 3,3,3-trifluoropropyl halide.

The reaction proceeds by first deprotonating the thiol to form the more nucleophilic thiolate anion, which then attacks the carbon atom of the C-X bond (where X is a halide) on the trifluoropropyl group. A strong base is often required for the deprotonation of the thiol.

| Reactants | Base | Solvent | Conditions | Product |

| 3-bromothiophenol, 1-iodo-3,3,3-trifluoropropane | Sodium hydride (NaH) | Dimethylformamide (DMF) | Room Temperature | 3,3,3-Trifluoropropyl 3-bromophenyl sulfide |

| 3-bromothiophenol, 1-bromo-3,3,3-trifluoropropane | Potassium carbonate (K2CO3) | Acetonitrile (B52724) | Reflux | This compound |

Alternatively, the roles can be reversed, where a thiolate derived from 3,3,3-trifluoropropanethiol attacks 1,3-dibromobenzene. However, the former approach is generally preferred due to the higher reactivity of alkyl halides compared to aryl halides in SN2 reactions.

Electrophilic Sulfur Reagents in C-S Bond Formation

An alternative strategy involves the reaction of an organometallic nucleophile derived from 3-bromobenzene with an electrophilic sulfur reagent that already contains the 3,3,3-trifluoropropyl moiety. This "umpolung" approach reverses the traditional roles of the aryl and sulfur components.

For instance, 3-bromophenyllithium or the corresponding Grignard reagent, 3-bromophenylmagnesium bromide, can be prepared from 3-dibromobenzene. This organometallic species can then react with an electrophilic sulfur source such as 3,3,3-trifluoropropylsulfenyl chloride or a disulfide like bis(3,3,3-trifluoropropyl) disulfide.

| Organometallic Reagent | Electrophilic Sulfur Reagent | Solvent | Conditions |

| 3-bromophenyllithium | 3,3,3-trifluoropropylsulfenyl chloride | Tetrahydrofuran (THF) | -78 °C to Room Temperature |

| 3-bromophenylmagnesium bromide | Bis(3,3,3-trifluoropropyl) disulfide | Diethyl ether | Room Temperature |

This method, while effective, requires the pre-formation of often sensitive organometallic reagents and the synthesis of the specialized electrophilic sulfur compound.

Cross-Coupling Reactions for Aryl-Sulfur Bond Formation

Transition metal-catalyzed cross-coupling reactions have become a powerful and versatile tool for the formation of C-S bonds, offering high efficiency and broad functional group tolerance. wikipedia.org Catalysts based on palladium, copper, and nickel are commonly employed for the coupling of aryl halides with thiols.

In a typical reaction, 3-bromothiophenol can be coupled with a 3,3,3-trifluoropropyl halide, or conversely, 3-bromoiodobenzene can be coupled with 3,3,3-trifluoropropanethiol. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions.

| Aryl Halide | Thiol | Catalyst | Ligand | Base | Solvent |

| 1,3-Dibromobenzene | 3,3,3-Trifluoropropanethiol | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene |

| 3-Bromoiodobenzene | 3,3,3-Trifluoropropanethiol | CuI | 1,10-Phenanthroline | K3PO4 | Dimethyl sulfoxide (B87167) (DMSO) |

| 3-Bromothiophenol | 1-Iodo-3,3,3-trifluoropropane | NiCl2(dppp) | - | K2CO3 | N,N-Dimethylacetamide (DMAc) |

These methods are often preferred for their milder reaction conditions and wider applicability compared to traditional nucleophilic substitution, especially for less reactive aryl halides.

Incorporation of the 3,3,3-Trifluoropropyl Moiety

The introduction of the trifluoropropyl group is a critical aspect of the synthesis. This can be achieved through various methods, including radical reactions and transformations of trifluoropropene derivatives.

Radical-Mediated Trifluoropropylation Strategies

Radical reactions offer an alternative pathway for the formation of the C-S bond. One hypothetical approach involves the generation of a 3,3,3-trifluoropropyl radical, which is then trapped by 3-bromothiophenol or its corresponding thiolate.

The 3,3,3-trifluoropropyl radical could be generated from a suitable precursor, such as 3,3,3-trifluoropropyl iodide, using a radical initiator like azobisisobutyronitrile (AIBN) or under photolytic conditions.

Hypothetical Radical Reaction Scheme:

Initiation: A radical initiator generates an initial radical.

Radical Formation: The initiator radical abstracts an iodine atom from 3,3,3-trifluoropropyl iodide to form the 3,3,3-trifluoropropyl radical.

Propagation: The 3,3,3-trifluoropropyl radical reacts with 3-bromothiophenol to form the desired product and a thiyl radical. The thiyl radical can then propagate the chain.

While conceptually straightforward, the efficiency of such a reaction would depend on the relative rates of the desired radical trapping versus competing side reactions.

Transformations Involving 3,3,3-Trifluoropropene (B1201522) and Derivatives

A highly efficient and atom-economical method for introducing the 3,3,3-trifluoropropyl group is the anti-Markovnikov addition of a thiol to 3,3,3-trifluoropropene. This reaction, often referred to as a thiol-ene reaction, can be initiated by radical initiators or UV light. wikipedia.org

The reaction proceeds via a free-radical chain mechanism:

Initiation: A radical initiator (e.g., AIBN) or UV light generates a thiyl radical from 3-bromothiophenol.

Propagation: The thiyl radical adds to the less substituted carbon of the double bond in 3,3,3-trifluoropropene, leading to a more stable secondary carbon-centered radical.

Chain Transfer: The carbon-centered radical abstracts a hydrogen atom from another molecule of 3-bromothiophenol, yielding the final product and regenerating the thiyl radical to continue the chain.

| Thiol | Alkene | Initiator | Conditions | Product |

| 3-bromothiophenol | 3,3,3-trifluoropropene | AIBN | Thermal | This compound |

| 3-bromothiophenol | 3,3,3-trifluoropropene | UV light | Photochemical | This compound |

This method is particularly attractive due to its high regioselectivity for the anti-Markovnikov product, which directly yields the desired 3,3,3-trifluoropropyl thioether linkage.

Alternatively, a base-catalyzed Michael addition of the thiolate to an activated alkene could be considered. acsgcipr.org However, the double bond in 3,3,3-trifluoropropene is not significantly electron-deficient, making the radical pathway the more probable and effective approach.

Utility of Organometallic Reagents Bearing Trifluoropropyl Groups

The synthesis of aryl sulfides frequently employs the reaction of an aryl halide with a thiol or its corresponding thiolate. A plausible, though not explicitly documented, approach for the synthesis of this compound would involve the reaction of 3-bromothiophenol with an organometallic reagent bearing a 3,3,3-trifluoropropyl group.

Organolithium or Grignard reagents are common choices for such transformations. For instance, the in-situ generation of a 3,3,3-trifluoropropyl lithium or 3,3,3-trifluoropropyl magnesium halide reagent, followed by its reaction with a suitable 3-bromophenylsulfur electrophile, could potentially yield the target compound. However, no specific examples or optimized reaction conditions for this transformation are reported in the searched literature.

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Proposed Product |

| 3-Bromothiophenol | 3,3,3-Trifluoropropyl organometallic reagent | This compound |

The success of such a reaction would be contingent on factors such as the choice of solvent, reaction temperature, and the specific nature of the organometallic reagent. The trifluoromethyl group can influence the reactivity of the organometallic species, and empirical optimization would be necessary to achieve a viable synthetic route.

Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of advanced techniques that could potentially be applied to the synthesis of this compound. These methods often provide milder reaction conditions and improved functional group tolerance compared to traditional approaches.

Photoredox-Catalyzed Functionalization Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-sulfur bonds. In principle, a photoredox-catalyzed cross-coupling between a 3-bromophenylthiol derivative and a suitable trifluoropropyl radical precursor could afford the desired product. This approach would involve the generation of a trifluoropropyl radical, which would then be trapped by the sulfur-based nucleophile.

A representative, yet unconfirmed, reaction is shown in the following table:

| Substrate 1 | Substrate 2 | Catalyst | Light Source | Proposed Product |

| 3-Bromothiophenol | Trifluoropropyl radical precursor | Photocatalyst (e.g., Ru or Ir complex) | Visible Light | This compound |

The feasibility of this reaction would depend on the redox potentials of the involved species and the selection of an appropriate photocatalyst and radical precursor. No specific studies demonstrating this transformation for the target molecule have been identified.

Electrochemical Synthesis Methodologies

Electrochemical methods offer a green and efficient alternative for the construction of chemical bonds. The electrochemical synthesis of aryl sulfides has been reported, typically involving the oxidation or reduction of sulfur and aryl precursors to generate reactive intermediates. An electrochemical approach to this compound could potentially involve the anodic oxidation of 3-bromothiophenol to a thiyl radical, which could then react with a trifluoropropyl-containing species. Alternatively, cathodic reduction of a 3-bromophenylsulfur compound in the presence of a trifluoropropyl electrophile might be a viable route.

A conceptual electrochemical synthesis is outlined below:

| Anode/Cathode | Reactants | Electrolyte/Solvent | Proposed Product |

| Anode | 3-Bromothiophenol, Trifluoropropene | Supporting Electrolyte in Organic Solvent | This compound |

Detailed experimental parameters, such as electrode materials, current density, and electrolyte composition, would need to be established through dedicated research, as no such studies are currently available.

Cascade and Tandem Reaction Sequences for Target Compound Formation

Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, provide an elegant and atom-economical approach to complex molecules. A hypothetical cascade reaction for the formation of this compound could involve a sequence of reactions initiated by a single catalytic event. For instance, a palladium-catalyzed process could initiate a cascade involving the coupling of a 3-bromophenyl precursor with a trifluoropropyl-containing moiety that also bears a sulfur functionality.

Due to the lack of specific literature precedents, any proposed cascade reaction would be purely speculative at this stage. The design of such a reaction would require careful consideration of the reactivity of the various functional groups and the compatibility of the reaction conditions for each step of the cascade.

Reactivity and Mechanistic Investigations

Oxidative Transformations of the Sulfide (B99878) Functionality

The sulfur atom in 3,3,3-Trifluoropropyl 3-bromophenyl sulfide is susceptible to oxidation, allowing for the synthesis of corresponding sulfoxides and sulfones. These transformations not only alter the electronic properties of the molecule but also serve as intermediates for further synthetic manipulations.

The oxidation of aryl alkyl sulfides to sulfoxides and subsequently to sulfones is a fundamental transformation in organic chemistry. mdpi.com This can be achieved using a variety of oxidizing agents, with the extent of oxidation controlled by the choice of reagent and reaction conditions.

For the conversion of a sulfide to a sulfoxide (B87167), reagents such as hydrogen peroxide can be employed, often in the presence of a catalyst. orgsyn.org A practical and mild method for the selective oxidation of sulfides involves using N-fluorobenzenesulfonimide (NFSI) as the oxidant. rsc.org By controlling the stoichiometry of NFSI, one can selectively produce either the sulfoxide or the sulfone. rsc.org Using one equivalent of the oxidant typically yields the sulfoxide, while an excess leads to the sulfone. rsc.org

Further oxidation of the sulfoxide, or direct oxidation of the sulfide with stronger oxidizing agents like Oxone, yields the corresponding sulfone. orgsyn.org The progress of these oxidation reactions can be monitored using techniques like thin-layer chromatography (TLC) to distinguish between the starting sulfide, the intermediate sulfoxide, and the final sulfone product. orgsyn.org

Table 1: Common Oxidation Reactions of Sulfides

| Transformation | Reagent(s) | Product |

|---|---|---|

| Sulfide to Sulfoxide | Hydrogen Peroxide (H₂O₂) | 3,3,3-Trifluoropropyl 3-bromophenyl sulfoxide |

| Sulfide to Sulfoxide | N-fluorobenzenesulfonimide (NFSI) (1 equiv.) | 3,3,3-Trifluoropropyl 3-bromophenyl sulfoxide |

| Sulfide to Sulfone | Oxone | 3,3,3-Trifluoropropyl 3-bromophenyl sulfone |

| Sulfide to Sulfone | N-fluorobenzenesulfonimide (NFSI) (>2 equiv.) | 3,3,3-Trifluoropropyl 3-bromophenyl sulfone |

Unusual polyfluorination reactions have been observed when aryl alkyl sulfides are treated with iodine pentafluoride (IF₅). acs.orgnih.gov These reactions not only introduce additional fluorine atoms onto the alkyl chain but also induce a concomitant migration of the arylthio group. acs.orgnih.gov

The proposed mechanism for this transformation begins with a monofluorination at the α-position to the sulfur atom. acs.org This is followed by the elimination of hydrogen fluoride (B91410) (HF) to form an alkenyl sulfide intermediate. acs.org Subsequent reaction with an iodine fluoride species and the formation of an episulfonium ion facilitates the migration of the arylthio group and the introduction of more fluorine atoms. acs.org This sequence of fluorination, elimination, addition, and migration can repeat until the arylthio group reaches the terminal carbon of the alkyl chain, resulting in a polyfluorinated product. acs.org While this specific reaction has been detailed for p-chlorophenyl alkyl sulfides, the mechanism provides a framework for predicting the potential reactivity of this compound under similar conditions. acs.orgnih.gov

Reactions Involving the Brominated Aromatic Ring

The bromine atom on the phenyl ring is a versatile functional group that enables a wide range of derivatizations through cross-coupling and metalation strategies.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. nobelprize.orgunistra.fr Reactions such as the Suzuki, Negishi, and Stille couplings allow for the substitution of the bromine atom with various organic groups. nobelprize.orgunistra.fr

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of an organometallic reagent (containing boron, zinc, or tin) to the resulting palladium(II) complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. nobelprize.orgnih.gov These reactions are highly valued for their tolerance of a wide range of functional groups and are widely used in the synthesis of complex molecules, including pharmaceuticals and materials. nobelprize.org For this compound, these methods would allow for the introduction of aryl, vinyl, or alkyl groups at the position of the bromine atom.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | General Product |

|---|---|---|

| Suzuki Coupling | Arylboronic acid | Biaryl sulfide |

| Negishi Coupling | Organozinc compound | Biaryl sulfide |

| Stille Coupling | Organotin compound | Biaryl sulfide |

| Heck Coupling | Alkene | Alkenyl-substituted aryl sulfide |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted aryl sulfide |

Directed Ortho-Metalation (DoM): This strategy allows for the selective functionalization of the position ortho (adjacent) to a directing metalation group (DMG). wikipedia.orgbaranlab.org The DMG, typically a Lewis basic group, coordinates to an organolithium reagent, facilitating deprotonation at the nearest ortho-position to form a lithiated intermediate. wikipedia.orgbaranlab.org This intermediate can then react with various electrophiles. wikipedia.org While a simple sulfide group is a weak DMG, its oxidized counterparts, the sulfoxide and especially the sulfone, are more effective directing groups. organic-chemistry.org For example, the ortho-lithiation of tert-butyl phenyl sulfoxide has been demonstrated. wikipedia.org Therefore, after oxidizing the sulfide functionality of this compound to a sulfoxide, DoM could be used to introduce an electrophile at the C2 position of the aromatic ring.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution reactions, an electrophile replaces a hydrogen atom on the aromatic ring. libretexts.org The regiochemical outcome is governed by the directing effects of the existing substituents. In this compound, both the bromo and the alkylthio groups are ortho-, para-directors. lumenlearning.com However, the bromo group is deactivating, while the alkylthio group is generally considered activating. The combined effect would likely direct incoming electrophiles to the positions ortho and para to the sulfide group (C2, C4, and C6). Common EAS reactions include nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄), which would introduce -NO₂ and -SO₃H groups, respectively, onto the ring. masterorganicchemistry.com

Transformations of the Trifluoropropyl Chain

The 3,3,3-trifluoropropyl group is generally stable due to the strength of the carbon-fluorine bonds. However, its presence significantly influences the electronic properties of the molecule. Synthetic strategies involving related structures suggest potential pathways for modification. For instance, reactions involving (E)-trimethyl(3,3,3-trifluoroprop-1-en-1-yl)silane with aldehydes can lead to the formation of aryl 3,3,3-trifluoropropyl ketones. nih.gov This indicates that precursors to the trifluoropropyl group can undergo specific transformations. While direct modification of the saturated and fluorinated chain on this compound is challenging, reactions targeting the α- or β-positions relative to the sulfur atom prior to or during synthesis could be envisioned as a route to functionalized analogues.

Reactions at the Fluoroalkyl Carbon Centers

The reactivity at the carbon centers of the 3,3,3-trifluoropropyl group is significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This inductive effect can influence the acidity of the protons on the adjacent methylene (B1212753) groups and the susceptibility of the carbon skeleton to certain types of reactions.

Based on general principles of organofluorine chemistry, reactions involving the fluoroalkyl chain of analogous compounds can include:

Elimination Reactions: Under basic conditions, elimination of hydrogen fluoride (HF) could potentially occur, although this is generally more facile for systems with a leaving group on the carbon adjacent to the CF₃ group.

Radical Reactions: The C-H bonds on the propyl chain could be susceptible to abstraction by radical initiators, leading to the formation of a carbon-centered radical. This intermediate could then participate in various radical-mediated transformations. For instance, radical addition to unsaturated systems or cyclization reactions could be envisaged. rsc.org

A hypothetical reaction involving the fluoroalkyl carbon centers is presented in Table 1.

Table 1: Hypothetical Reactions at the Fluoroalkyl Carbon Centers

| Reaction Type | Reagents and Conditions | Potential Product(s) | Notes |

|---|---|---|---|

| Radical Halogenation | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Heat | 3,3,3-Trifluoro-2-bromopropyl 3-bromophenyl sulfide | This reaction would depend on the relative reactivity of the C-H bonds on the propyl chain versus potential reactions at the aromatic ring. |

Note: The reactions and products in this table are speculative and based on general chemical principles, not on published data for this compound.

Participation in Cyclization and Rearrangement Processes

Aryl sulfides are known to participate in a variety of cyclization and rearrangement reactions, often promoted by transition metals or radical initiators. The presence of the bromine atom on the phenyl ring and the trifluoropropyl group could lead to unique reactivity.

Palladium-Catalyzed Intramolecular Cyclization: The bromoaryl moiety could undergo oxidative addition to a low-valent palladium catalyst, forming an arylpalladium intermediate. If a suitable functional group were present on the trifluoropropyl chain, intramolecular carbopalladation could lead to the formation of a cyclic product.

Radical Cyclization: Radical-initiated cyclization could occur if a radical is generated on the trifluoropropyl chain, which could then attack the aromatic ring. The regioselectivity of such a cyclization would be influenced by steric and electronic factors. mdpi.com

Sigmatropic Rearrangements: While less common for simple sulfides, related sulfoxides can undergo sigmatropic rearrangements. Oxidation of the sulfide to a sulfoxide could open pathways to such rearrangements, potentially leading to the migration of the trifluoropropyl group.

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for compounds like this compound would involve a combination of experimental and computational studies.

Radical Pathways and Intermediates

Many reactions involving fluoroalkyl groups proceed through radical pathways. The stability of fluoroalkyl radicals can influence the course of these reactions.

Initiation: Radical reactions could be initiated by photolysis, thermolysis of a radical initiator, or single-electron transfer (SET) processes. For example, a radical initiator like AIBN could abstract a hydrogen atom from the propyl chain to form a carbon-centered radical.

Propagation: The resulting radical could then participate in a chain reaction. For instance, it could add to an alkene, and the new radical species could then abstract a hydrogen atom from another molecule of the starting material.

Termination: The radical chain would be terminated by radical-radical combination or disproportionation reactions.

Mechanistic studies would involve trapping experiments with radical scavengers (e.g., TEMPO), and spectroscopic detection of radical intermediates (e.g., by EPR spectroscopy).

Concerted vs. Stepwise Mechanisms in C-S and C-C Bond Formation

The formation of C-S and C-C bonds in reactions involving this compound could proceed through either concerted or stepwise mechanisms.

C-S Bond Formation: In cross-coupling reactions, for example, the formation of a new C-S bond at the aromatic ring (substituting the bromine) would likely proceed through a stepwise mechanism involving oxidative addition, transmetalation (if a metal catalyst is used), and reductive elimination.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions at the bromine position, are well-established to proceed via a stepwise catalytic cycle. kyoto-u.ac.jpmdpi.com The key steps are oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with an organoboron or organotin reagent (for Suzuki coupling) or insertion of an alkene (for Heck coupling), and finally reductive elimination to form the C-C bond and regenerate the catalyst.

Distinguishing between concerted and stepwise mechanisms often involves kinetic studies, isotopic labeling experiments, and computational modeling of the reaction energy profile.

Table 2: Hypothetical Mechanistic Pathways in Cross-Coupling Reactions

| Reaction Type | Proposed Mechanism | Key Intermediates | Method of Investigation |

|---|---|---|---|

| Suzuki Coupling (at Br) | Stepwise Catalytic Cycle | Arylpalladium(II) species | Kinetic studies, isolation and characterization of intermediates, DFT calculations. |

Note: The mechanistic pathways in this table are based on established mechanisms for similar classes of compounds and have not been experimentally verified for this compound.

Applications in Advanced Organic Synthesis

Precursor in Complex Molecule Synthesis

This sulfide (B99878) is an exemplary precursor for generating more elaborate molecules, leveraging its distinct functional components to build complexity in a controlled manner.

Fluoroalkylated arenes are a critical class of compounds in the pharmaceutical and agrochemical industries. The trifluoromethyl group, in particular, can enhance properties such as metabolic stability and binding affinity. 3,3,3-Trifluoropropyl 3-bromophenyl sulfide serves as an excellent building block for this class of molecules. The bromo-substituent on the aromatic ring is readily exploited in various palladium-catalyzed cross-coupling reactions. For instance, Suzuki, Stille, or Heck reactions allow for the formation of new carbon-carbon bonds, effectively using the trifluoropropyl-substituted phenyl ring as a foundational component for more complex aryl structures. nih.govrsc.org This approach enables the direct incorporation of the trifluoropropylthio-phenyl moiety into a wide array of organic scaffolds.

Table 1: Potential Cross-Coupling Reactions for Fluoroalkylated Arene Synthesis

| Reaction Type | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki Coupling | Arylboronic acid/ester | C-C | Pd(PPh₃)₄, base |

| Stille Coupling | Organostannane | C-C | Pd(PPh₃)₄ |

| Heck Coupling | Alkene | C-C | Pd(OAc)₂, phosphine (B1218219) ligand, base |

| Sonogashira Coupling | Terminal alkyne | C-C | PdCl₂(PPh₃)₂, CuI, base |

| Buchwald-Hartwig Amination | Amine | C-N | Pd catalyst, phosphine ligand, base |

This table illustrates the synthetic versatility of the C-Br bond in this compound for constructing diverse fluoroalkylated arenes.

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, as stereochemistry often dictates biological activity. mdpi.com The sulfide functional group in this compound can be oxidized to a sulfoxide (B87167), creating a chiral center at the sulfur atom. This transformation opens a pathway to chiral fluorinated building blocks. nih.gov

The resulting 3,3,3-trifluoropropyl 3-bromophenyl sulfoxide can be used as a chiral auxiliary to direct subsequent stereoselective transformations. Furthermore, methods for the asymmetric synthesis of chiral sulfur compounds containing a CF3 group have been developed, highlighting the importance of such motifs. nih.gov The bromo-substituent remains available for further elaboration, allowing the chiral, fluorinated sulfinyl-arene unit to be incorporated into larger target molecules through the cross-coupling reactions mentioned previously. This dual functionality—a chiral sulfoxide and a reactive aryl bromide—makes it a potent intermediate for constructing complex, stereodefined fluorinated molecules.

Role in Catalysis and Ligand Design

Beyond its role as a structural precursor, the unique electronic and coordinating properties of this compound and its derivatives suggest significant potential in the fields of catalysis and ligand design.

Thioethers are known to be effective ligands for transition metals, and their coordination can be crucial in many catalytic processes. nih.gov this compound can serve as a scaffold for the development of novel sulfur-containing ligands. The bromine atom can be substituted with other coordinating groups, such as phosphines, amines, or other heteroatomic functionalities, via established synthetic methods. This would lead to the formation of bidentate or multidentate ligands (e.g., S-P or S-N ligands). The strong electron-withdrawing nature of the 3,3,3-trifluoropropyl group would electronically modulate the sulfur atom, thereby influencing the properties of the resulting metal complex and its catalytic activity. The interactions between transition metals and sulfur-containing ligands are fundamental to applications in catalysis and energy storage. nsf.gov

Aryl sulfides and their derivatives can participate directly in catalytic cycles. While not a catalyst itself, this compound could function as a precatalyst component in certain transformations. For example, in palladium-catalyzed reactions, the oxidative addition of the C-Br bond to a low-valent metal center is a key initiation step. organic-chemistry.org Derivatives of this compound, particularly those designed to form stable organometallic complexes, could serve as robust precatalysts that generate the active catalytic species in situ. The sulfide moiety can stabilize the metal center, potentially leading to catalysts with enhanced stability or unique reactivity profiles.

Reagent in Diverse Functionalization Reactions

The dual reactivity of the aryl bromide and the trifluoropropyl sulfide moieties makes this compound a versatile reagent for introducing specific functional groups into organic molecules. The C-Br bond is a well-established reactive site for a vast range of transformations, including lithiation followed by quenching with an electrophile, or various transition-metal-catalyzed cross-coupling reactions. researchgate.net This allows for the precise introduction of the 3-(3,3,3-trifluoropropylthio)phenyl group onto a substrate.

Furthermore, the sulfide group itself can undergo various transformations. As mentioned, oxidation to the sulfoxide or sulfone provides access to new functional groups with different electronic and steric properties. researchgate.net Research into C-H functionalization reactions directed by sulfoxide groups has shown that this functional group can be a powerful tool for regiocontrolled transformations. researchgate.net By first oxidizing the sulfide in this compound, one could potentially open up pathways for functionalizing the aromatic ring at positions ortho to the sulfur atom.

Table 2: Functionalization Capabilities of this compound

| Reactive Site | Reaction Class | Outcome | Example Transformation |

| C(aryl)-Br | Cross-Coupling | C-C, C-N, C-O bond formation | Suzuki reaction with an arylboronic acid |

| C(aryl)-Br | Metal-Halogen Exchange | Formation of an organometallic reagent | Reaction with n-BuLi to form an aryllithium species |

| Sulfide (S) | Oxidation | Formation of sulfoxide or sulfone | Reaction with m-CPBA |

| Sulfoxide (from sulfide) | Directing Group | C-H Functionalization | Ortho-lithiation or transition-metal-catalyzed C-H activation |

This table summarizes the principal modes of reactivity, underscoring the compound's utility as a multifunctional reagent in organic synthesis.

Source of Trifluoropropyl and Bromophenyl Moieties

The unique structural architecture of this compound positions it as a valuable precursor for the introduction of two distinct and highly sought-after chemical entities: the 3,3,3-trifluoropropyl group and the 3-bromophenyl group. The strategic placement of the sulfur atom allows for selective cleavage of either the S-alkyl or S-aryl bond, enabling the transfer of these respective groups to other molecules.

The 3,3,3-trifluoropropyl moiety is of particular interest in the development of pharmaceuticals and agrochemicals, as the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity. While direct trifluoropropylation methods are still evolving, reagents like this compound offer a potential pathway for this transformation. Research into related fluorinated alkyl aryl sulfides has demonstrated that the alkyl group can be transferred under specific catalytic conditions, often involving transition metals that facilitate cross-coupling reactions. The cleavage of the C(sp³)–S bond allows the trifluoropropyl unit to act as a nucleophilic or radical species, depending on the reaction conditions, for subsequent bond formation.

Similarly, the 3-bromophenyl moiety serves as a versatile building block in organic synthesis. The bromine atom acts as a handle for a wide array of cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the facile construction of complex biaryl systems and other functionalized aromatic compounds. In the context of this compound, the cleavage of the C(sp²)–S bond can be achieved, often through reductive or palladium-catalyzed processes, to generate a 3-bromophenyl fragment that can be incorporated into a target molecule. This dual functionality underscores the synthetic potential of this compound as a bifunctional reagent.

| Moiety | Synthetic Utility | Potential Reaction Types |

| 3,3,3-Trifluoropropyl | Introduction of a metabolically stable, lipophilic group | Transition-metal catalyzed cross-coupling, Nucleophilic substitution |

| 3-Bromophenyl | Versatile building block for further functionalization | Suzuki, Heck, Sonogashira, and other cross-coupling reactions |

Enabling Selective Introduction of Fluorine and Sulfur

Beyond its role as a source of carbon-based fragments, this compound holds promise for the selective introduction of fluorine and sulfur into organic molecules. The presence of the trifluoromethyl group and the sulfide linkage provides distinct opportunities for selective bond activation and functionalization.

The selective introduction of fluorine often relies on the use of specialized fluorinating agents. However, an alternative strategy involves the use of trifluoromethyl-containing building blocks. While the direct transfer of a single fluorine atom from the trifluoromethyl group is not a typical reaction pathway due to the high strength of the C-F bond, the entire trifluoropropyl group can be considered a "fluorine-containing" synthon. By incorporating this group, the unique electronic properties of fluorine are imparted to the target molecule. Furthermore, research into the activation of C-F bonds in trifluoromethyl groups is an active area of investigation. Under specific catalytic conditions, it may be possible to achieve selective C-F bond functionalization, although this remains a significant synthetic challenge.

The selective introduction of sulfur is a more direct application of this compound. The sulfide moiety can participate in a variety of transformations. For instance, oxidation of the sulfide to a sulfoxide or sulfone can dramatically alter the electronic properties of the molecule and provide new avenues for reactivity. The resulting sulfoxides and sulfones are valuable functional groups in their own right and can also serve as leaving groups in substitution reactions. Moreover, the C-S bonds can be cleaved under specific conditions to generate a sulfur-based nucleophile or electrophile, which can then be used to install a sulfur atom in a new molecule. Palladium-catalyzed reactions have been developed for the cleavage of C-S bonds in aryl sulfides, enabling the use of these compounds as sulfur transfer agents.

| Element | Method of Introduction | Key Transformations |

| Fluorine | Transfer of the entire 3,3,3-trifluoropropyl group | Incorporation of a fluorine-containing moiety |

| Sulfur | Utilization of the sulfide linkage | Oxidation to sulfoxide/sulfone, C-S bond cleavage for sulfur transfer |

Relevance in Advanced Materials and Polymer Science

Integration into Fluorine-Containing Polymers

The incorporation of fluorine into polymer backbones is a well-established strategy for imparting a range of desirable properties, including high thermal stability, chemical inertness, and low surface energy. "3,3,3-Trifluoropropyl 3-bromophenyl sulfide" serves as a valuable building block in this context, offering multiple avenues for its integration into fluorine-containing polymeric systems.

The presence of a bromine atom on the phenyl ring of "this compound" makes it a suitable candidate as a monomeric precursor for various polymerization reactions. Notably, it can be envisioned as a monomer in the synthesis of poly(phenylene sulfide) (PPS) and its derivatives. researchgate.netresearchgate.net PPS is a high-performance thermoplastic known for its exceptional thermal stability and chemical resistance. scipoly.com

The synthesis of PPS often involves the polycondensation of dihalogenated aromatic compounds with a sulfur source. google.com In this context, the bromophenyl group of "this compound" can participate in nucleophilic aromatic substitution reactions, leading to the formation of a poly(thioether) backbone. The general reaction scheme for the polymerization of similar brominated monomers provides a basis for understanding how this compound could be utilized. researchgate.netacs.org

The trifluoropropyl group remains as a pendant side chain on the polymer backbone, thereby introducing fluorine into the final material. This approach allows for the synthesis of modified PPS with tailored properties, combining the robustness of the PPS backbone with the unique attributes of the fluorinated side chains.

| Polymerization Type | Reactive Site | Potential Polymer Class | Key References |

|---|---|---|---|

| Polycondensation | Bromophenyl group | Poly(phenylene sulfide) derivatives | researchgate.netresearchgate.netscipoly.com |

| Cross-coupling Reactions | Bromophenyl group | Conjugated Polymers | N/A |

The introduction of the bulky and highly polar trifluoropropyl side group is expected to have a significant impact on the polymer architecture. The steric hindrance imposed by these groups can influence the packing of polymer chains, potentially leading to a more amorphous morphology compared to unsubstituted PPS. This, in turn, can affect the material's solubility, processability, and mechanical properties.

Design of Functional Materials

The unique combination of a sulfide linkage, an aromatic ring, and a trifluorinated alkyl chain makes "this compound" an intriguing structural motif for the design of functional materials with tailored properties.

One of the most significant contributions of incorporating "this compound" into polymers is the ability to tailor surface properties. Fluorinated polymers are renowned for their low surface energy, which translates to hydrophobicity, oleophobicity, and anti-fouling characteristics. tandfonline.comresearchgate.net The trifluoromethyl group, in particular, is highly effective at lowering surface energy. adhesion.krresearchgate.net By incorporating this compound as a monomer or a side-chain modifying agent, the resulting polymer surfaces are expected to exhibit significantly reduced wettability.

The strong carbon-fluorine bonds in the trifluoropropyl group also contribute to enhanced chemical resistance. portplastics.compolyfluor.nlalfa-chemistry.comdaikinchemicals.com Fluoropolymers are known for their inertness to a wide range of chemicals, including acids, bases, and organic solvents. portplastics.compolyfluor.nlalfa-chemistry.comdaikinchemicals.com The integration of the trifluoropropyl sulfide moiety into a polymer matrix would therefore be expected to bolster its resilience in harsh chemical environments.

| Property | Anticipated Effect | Underlying Principle | Key References |

|---|---|---|---|

| Surface Energy | Significant Reduction | Low polarizability of the C-F bond | tandfonline.comresearchgate.netadhesion.krresearchgate.net |

| Chemical Resistance | Enhancement | High strength of the C-F bond | portplastics.compolyfluor.nlalfa-chemistry.comdaikinchemicals.com |

| Thermal Stability | Potential Enhancement | High bond energy of C-F bonds | rsc.org |

Organic-inorganic hybrid materials, which combine the properties of both organic polymers and inorganic components at the molecular or nanoscale level, are a rapidly growing field of materials science. mdpi.comresearchgate.netresearchgate.net "this compound" is a promising candidate for the synthesis of such hybrid systems.

The bromophenyl group can serve as a reactive site for grafting onto inorganic surfaces or for participating in sol-gel processes. For instance, it could be used in transition metal-catalyzed coupling reactions to bind to functionalized silica (B1680970) or metal oxide nanoparticles. csic.es The sulfide linkage can also play a role in coordinating with metal centers or in the formation of sulfur-rich inorganic networks. acs.orgacs.orgresearchgate.netbohrium.com

The presence of the trifluoropropyl group in these hybrid systems would impart the aforementioned benefits of low surface energy and chemical resistance to the final material. This could lead to the development of novel coatings, membranes, and composite materials with a unique combination of organic flexibility and inorganic stability.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Molecular Properties

Quantum Chemical Calculations (e.g., DFT)

No peer-reviewed studies detailing quantum chemical calculations, such as Density Functional Theory (DFT), for 3,3,3-Trifluoropropyl 3-bromophenyl sulfide (B99878) have been published. Therefore, data regarding its optimized molecular geometry, electronic energy, dipole moment, and other calculated electronic properties are not available.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

There is no available analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for this compound. As a result, critical parameters such as the HOMO-LUMO energy gap, which is indicative of chemical reactivity and kinetic stability, have not been determined. Global reactivity descriptors like electronegativity, chemical hardness, and electrophilicity index have not been calculated or reported.

Reaction Mechanism Studies

Computational Elucidation of Transition States and Energy Barriers

The scientific literature lacks any computational studies on the reaction mechanisms involving 3,3,3-Trifluoropropyl 3-bromophenyl sulfide. Consequently, there is no information on the transition state structures, activation energies, or reaction pathways for its synthesis or subsequent chemical transformations.

Simulation of Solvent Effects and Catalytic Cycles

No research has been published on the simulation of solvent effects on the properties or reactivity of this compound. Furthermore, its role or interaction within any catalytic cycles has not been computationally modeled.

Structure-Reactivity and Structure-Property Relationships

Due to the absence of both experimental and computational data, no quantitative structure-reactivity (QSRR) or structure-property (QSPR) relationships have been established for this compound or a homologous series containing it.

Predictive Modeling of Chemical Behavior

Predictive modeling, utilizing quantum chemical calculations such as Density Functional Theory (DFT), can elucidate the electronic structure and reactivity of this compound. The distribution of electron density, molecular orbitals, and electrostatic potential are key determinants of a molecule's behavior in chemical reactions.

The electronic properties of this molecule are significantly influenced by its constituent functional groups: the 3-bromophenyl ring and the 3,3,3-trifluoropropyl thioether group. The bromine atom, being an electronegative yet polarizable halogen, and the trifluoromethyl group, a strong electron-withdrawing group, are expected to have a profound impact on the electronic nature of the aromatic ring and the sulfur atom.

The trifluoromethyl group in the propyl chain is a potent electron-withdrawing group. This electronic pull is transmitted through the propyl chain to the sulfur atom, a phenomenon known as the negative inductive effect (-I effect). This effect is anticipated to decrease the electron density on the sulfur atom, thereby influencing its ability to participate in reactions such as oxidation or coordination to metal centers.

Computational studies on similar aryl thioethers have explored their electronic properties and reactivity. For instance, investigations into aryl-sulfur coupling reactions highlight the importance of electronic factors in determining reaction efficiency. mdpi.com The interplay of the electron-withdrawing nature of the bromo and trifluoropropyl groups in this compound likely influences its reactivity in such transformations.

A summary of the anticipated electronic effects of the key functional groups is presented in the table below.

| Functional Group | Position | Expected Electronic Effect | Impact on Reactivity |

| Bromo | 3-position (meta) | -I (Inductive), weak +M (Mesomeric) | Modulates electron density of the aromatic ring, influences electrophilic and nucleophilic aromatic substitution. |

| 3,3,3-Trifluoropropyl | Attached to Sulfur | Strong -I (Inductive) | Reduces electron density on the sulfur atom, affecting its nucleophilicity and potential for oxidation. |

Further computational analyses, such as the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, would provide quantitative insights into its chemical reactivity and kinetic stability. The HOMO-LUMO gap is a critical parameter for predicting the molecule's electronic excitation properties and its propensity to undergo chemical reactions.

Conformational Analysis and Stereochemical Considerations

The key rotatable bonds in this compound are the C(aryl)-S bond and the S-C(propyl) bond. Rotation around these bonds gives rise to different conformers with varying steric and electronic interactions.

Rotation around the C(aryl)-S bond: The orientation of the 3,3,3-trifluoropropyl group relative to the 3-bromophenyl ring is a key conformational feature. Studies on fluorinated aliphatic and heterocyclic systems have shown that fluorine substitution can significantly influence conformational preferences through a variety of interactions, including dipole-dipole, charge-dipole, and hyperconjugative effects. researchgate.net The bulky and highly electronegative trifluoromethyl group will likely impose significant steric and electronic constraints on the rotational freedom around the C(aryl)-S bond.

Stereoelectronic effects, which are stabilizing interactions between orbitals, are also expected to play a role in determining the preferred conformation. baranlab.orgyoutube.com For instance, hyperconjugative interactions between the lone pairs of the sulfur atom and the antibonding orbitals of adjacent C-H or C-C bonds can stabilize certain conformations.

While specific computational data for this compound is not available in the literature, the general principles of conformational analysis and the known effects of its functional groups allow for a qualitative prediction of its structural features. The table below summarizes the key torsional angles and the factors influencing their conformational preference.

| Torsional Angle | Description | Influencing Factors |

| C(aryl)-S-C(propyl)-C | Rotation around the S-C(propyl) bond | Steric hindrance, gauche/anti effects, hyperconjugation. |

| Br-C(aryl)-S-C(propyl) | Rotation around the C(aryl)-S bond | Steric hindrance from the ortho hydrogens and the propyl group, dipole-dipole interactions between the C-Br and S-C bonds. |

Detailed DFT calculations would be necessary to accurately determine the potential energy surface for bond rotations, identify the global minimum energy conformation, and calculate the energy barriers between different conformers. researchgate.netpreprints.org Such studies would provide a comprehensive understanding of the stereochemical landscape of this molecule.

Analytical Methodologies for Characterization and Elucidation

Spectroscopic Techniques for Structural Determination

Spectroscopic methods are indispensable for elucidating the molecular structure of "3,3,3-Trifluoropropyl 3-bromophenyl sulfide (B99878)." By interacting with electromagnetic radiation, molecules provide distinct spectral fingerprints that reveal the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For "3,3,3-Trifluoropropyl 3-bromophenyl sulfide," ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms. The trifluoropropyl group would exhibit characteristic signals, with the methylene (B1212753) protons adjacent to the sulfur and the trifluoromethyl group showing distinct chemical shifts and coupling patterns. The protons on the bromophenyl ring would appear in the aromatic region of the spectrum, with their splitting patterns revealing their relative positions.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The carbon atoms of the trifluoropropyl group and the bromophenyl ring will each have unique chemical shifts. The carbon attached to the fluorine atoms will show a characteristic quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: The fluorine-19 NMR spectrum is highly specific to the fluorine-containing part of the molecule. The trifluoromethyl group will give a distinct signal, and its chemical shift and coupling to adjacent protons can confirm the structure of the trifluoropropyl group. For instance, in related trifluoro-compounds, the ¹⁹F NMR signal for a CF₃ group often appears as a triplet when coupled to an adjacent CH₂ group rsc.org.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| ¹H | ~ 7.2-7.8 | m | - | Aromatic protons |

| ¹H | ~ 3.1-3.4 | t | ~ 8-10 | -S-CH ₂- |

| ¹H | ~ 2.4-2.7 | tq | ~ 8-10, ~ 10-12 | -CH₂-CH ₂-CF₃ |

| ¹³C | ~ 130-140 | s | - | Aromatic C-S |

| ¹³C | ~ 120-135 | s | - | Aromatic C-H & C-Br |

| ¹³C | ~ 125 (q) | q | ~ 277 | C F₃ |

| ¹³C | ~ 35 (q) | q | ~ 30 | -CH₂-C H₂-CF₃ |

| ¹³C | ~ 25 | s | - | -S-C H₂- |

| ¹⁹F | ~ -65 | t | ~ 10-12 | -CF ₃ |

Note: The predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) for "this compound" would confirm its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. The fragmentation pattern observed in the mass spectrum provides further structural information, as the molecule breaks apart in predictable ways. Common fragmentation pathways for this compound might include cleavage of the C-S bonds and loss of the trifluoropropyl or bromophenyl groups. For example, analysis of related halogen-substituted phenyl compounds has shown characteristic losses of the halogen atom from the molecular ion nih.gov.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would show characteristic absorption bands for the various functional groups. Key expected absorptions include:

C-H stretching: Aromatic C-H stretches would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the propyl chain would be observed in the 2850-2960 cm⁻¹ region.

C-F stretching: Strong absorption bands corresponding to the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1350 cm⁻¹ researchgate.netnih.gov.

C-S stretching: The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ range.

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region are characteristic of the benzene (B151609) ring.

C-Br stretching: A band in the 500-650 cm⁻¹ region would indicate the presence of the carbon-bromine bond.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum. The C-S and S-S bonds, for instance, often give rise to more intense Raman signals. The aromatic ring vibrations would also be observable in the Raman spectrum.

Chromatographic Separation and Purity Assessment

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds nih.gov. "this compound" is expected to be sufficiently volatile for GC analysis. In this method, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile and stationary phases.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, temperature program, and carrier gas flow rate). By comparing the retention time of the sample to that of a known standard, the compound can be identified. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity. The use of a sulfur-specific detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), can enhance the sensitivity and selectivity for sulfur-containing compounds like "this compound" nih.govclinichrom.com.

Interactive Data Table: Typical GC Parameters for Analysis

| Parameter | Value |

| Column | Capillary column (e.g., DB-1, Q-bond) nih.govgcms.cz |

| Injection Mode | Split/Splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Note: These are example parameters and would need to be optimized for the specific instrument and column used.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of individual components within a complex mixture. For the analysis of this compound, reversed-phase HPLC (RP-HPLC) is the most probable and effective methodology. This approach utilizes a nonpolar stationary phase and a polar mobile phase.

In a typical RP-HPLC setup for analyzing aryl sulfides and halogenated aromatic compounds, a C18 (octadecylsilyl) column is frequently employed due to its hydrophobicity, which allows for effective separation based on the differential partitioning of analytes between the stationary phase and the mobile phase. researchgate.netchromforum.org The separation of complex mixtures containing this compound would likely involve a gradient elution. This technique systematically varies the composition of the mobile phase during the analytical run, beginning with a higher polarity solvent and gradually increasing the proportion of a lower polarity organic modifier. This ensures the efficient elution of compounds with a wide range of polarities.

A common mobile phase for the separation of halogenated aromatic compounds consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. chromforum.orgsielc.com The trifluoromethyl group in this compound imparts significant hydrophobicity, which would lead to strong retention on a C18 column. The presence of the bromine atom further contributes to its nonpolar character.

The following table outlines a hypothetical, yet scientifically plausible, set of HPLC conditions for the analysis of a mixture containing this compound.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value/Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Detection of this compound is readily achieved using a UV detector, as the aromatic ring provides strong chromophoric activity. The specific wavelength of 254 nm is often effective for aromatic compounds. For more complex matrices, a diode array detector (DAD) or a mass spectrometer (MS) could be coupled with the HPLC system to provide more comprehensive data, including the UV-Vis spectrum and mass-to-charge ratio of the eluting peaks, respectively.

Electrochemical Characterization Techniques

Electrochemical methods are powerful tools for investigating the redox properties of molecules, offering insights into their electronic structure and potential reaction pathways. For this compound, cyclic voltammetry and controlled potential electrolysis can provide valuable information regarding its electron transfer behavior.

Cyclic Voltammetry for Redox Behavior Studies

Cyclic voltammetry (CV) is a versatile electrochemical technique used to study the redox processes of a species in solution. By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that can reveal the oxidation and reduction potentials of the analyte.

The electrochemical behavior of this compound is expected to be dominated by the reduction of the carbon-bromine bond, a characteristic feature of bromoaromatic compounds. uantwerpen.be The reduction of aryl bromides typically proceeds via an initial one-electron transfer to form a radical anion, which then rapidly undergoes cleavage of the C-Br bond to yield an aryl radical and a bromide ion. uantwerpen.be The resulting aryl radical is then further reduced at the electrode surface.

A typical CV experiment for this compound would be conducted in a non-aqueous solvent such as acetonitrile or dimethylformamide, containing a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) to ensure conductivity. A three-electrode setup, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), would be employed.

The anticipated cyclic voltammogram for this compound would likely exhibit an irreversible reduction peak corresponding to the cleavage of the C-Br bond. The potential at which this peak occurs would be influenced by the electron-withdrawing nature of the 3,3,3-trifluoropropyl sulfide group. The oxidation of the sulfide moiety to a sulfoxide (B87167) or sulfone may be observable at positive potentials, although this process often requires higher potentials.

The following table presents plausible experimental parameters and expected observations for a cyclic voltammetry study of this compound.

Table 2: Representative Parameters and Expected Results for Cyclic Voltammetry

| Parameter | Value/Condition |

| Analyte Concentration | 1-5 mM |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium Perchlorate (TBAP) |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum Wire |

| Scan Rate | 100 mV/s |

| Potential Range | +1.5 V to -2.5 V vs. Ag/AgCl |

| Expected Observation | Irreversible reduction peak for C-Br bond cleavage in the negative potential region. |

Controlled Potential Electrolysis for Mechanistic Insights

Controlled potential electrolysis, also known as bulk electrolysis, is a technique used to quantitatively reduce or oxidize a species in solution by holding the working electrode at a constant potential. pineresearch.comossila.com This method is invaluable for elucidating reaction mechanisms and synthesizing products of electrochemical reactions.

The primary product of the exhaustive reduction of this compound would be 3,3,3-trifluoropropyl phenyl sulfide. Analysis of the electrolyzed solution using techniques such as HPLC, GC-MS, or NMR spectroscopy would confirm the identity of the product and provide insights into the reaction pathway and the formation of any byproducts.

The following table outlines typical experimental conditions for a controlled potential electrolysis experiment aimed at studying the reduction of this compound.

Table 3: General Conditions for Controlled Potential Electrolysis

| Parameter | Value/Condition |

| Electrolyte | Solution of this compound in acetonitrile with 0.1 M TBAP |

| Working Electrode | Large surface area electrode (e.g., reticulated vitreous carbon or platinum mesh) |

| Reference Electrode | Ag/AgCl |

| Counter Electrode | Platinum gauze in a separate compartment |

| Applied Potential | Set at a potential on the plateau of the reductive wave observed in CV |

| Monitoring | Current decay over time, total charge passed |

| Product Analysis | HPLC, GC-MS, NMR |

This technique can provide definitive evidence for the proposed reduction mechanism and allows for the isolation and characterization of the resulting products, offering a deeper understanding of the electrochemical behavior of this compound.

Future Research Directions and Outlook

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of 3,3,3-Trifluoropropyl 3-bromophenyl sulfide (B99878) likely relies on conventional methods for C-S bond formation. Future research will undoubtedly focus on developing more sustainable and efficient synthetic protocols.

Current Potential Synthetic Approaches:

| Method | Reactants | Conditions | Potential Advantages | Potential Drawbacks |

| Nucleophilic Aromatic Substitution | 3-Bromothiophenol (B44568), 3,3,3-Trifluoropropyl halide (e.g., bromide or iodide) | Basic conditions (e.g., NaH, K2CO3) | Straightforward, readily available starting materials | May require harsh conditions, potential for side reactions |

| Palladium-Catalyzed Cross-Coupling | 3-Bromophenylboronic acid, 3,3,3-Trifluoropropylthiol | Palladium catalyst, ligand, base | High efficiency, good functional group tolerance | Catalyst cost and toxicity, ligand sensitivity |

| Ullmann Condensation | 3-Bromoiodobenzene, 3,3,3-Trifluoropropylthiol | Copper catalyst, high temperatures | A classic method for aryl sulfide synthesis | Often requires harsh conditions, stoichiometric copper |

Future research in this area will likely explore:

Photoredox Catalysis: Visible-light-mediated C-S bond formation offers a milder and more environmentally friendly alternative to traditional metal-catalyzed reactions.

Flow Chemistry: Continuous flow processes can enhance reaction efficiency, safety, and scalability, while minimizing waste.

Use of Greener Solvents: Replacing traditional volatile organic compounds with more sustainable alternatives like water, ionic liquids, or deep eutectic solvents.

Catalyst Development: Designing more active and robust catalysts, including earth-abundant metal catalysts (e.g., iron, nickel), to replace precious metals like palladium.

Discovery of Novel Reactivity Patterns and Transformations

The unique combination of a trifluoromethyl group and a bromo-substituent on the aromatic ring of 3,3,3-Trifluoropropyl 3-bromophenyl sulfide opens up avenues for exploring novel reactivity patterns.

Cross-Coupling Reactions: The bromine atom serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups and the synthesis of more complex molecules.

Oxidation of the Sulfide: The thioether linkage can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. These derivatives often exhibit distinct biological activities and physicochemical properties compared to the parent sulfide.

Reactions involving the Trifluoropropyl Group: The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the adjacent methylene (B1212753) group and the aromatic ring.

Exploration of New Applications in Emerging Fields of Chemistry

The structural features of this compound suggest its potential utility in several emerging fields.

Medicinal Chemistry: The trifluoromethyl group is a well-established bioisostere for a methyl group and can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The aryl sulfide motif is also present in numerous biologically active compounds. This compound could serve as a scaffold for the development of new therapeutic agents.

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can enhance the efficacy and stability of agrochemicals.

Materials Science: Fluorinated organic molecules are used in the development of functional materials such as liquid crystals, polymers with specific thermal and optical properties, and organic electronics. The bromine atom allows for polymerization or functionalization for incorporation into larger material structures.

Advanced Computational Design and Predictive Chemistry

Computational chemistry will be a valuable tool in guiding the future exploration of this compound.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of its synthesis and reactivity, aiding in the optimization of reaction conditions.

Prediction of Physicochemical Properties: Computational methods can predict key properties such as solubility, lipophilicity (logP), and electronic properties, which are crucial for drug design and materials science applications.

Virtual Screening: In silico screening of derivatives of this compound against biological targets could accelerate the discovery of new drug candidates.

Q & A

Basic: What synthetic routes are recommended for preparing 3,3,3-trifluoropropyl 3-bromophenyl sulfide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, 3-bromophenyl thiol derivatives can react with 3,3,3-trifluoropropyl electrophiles (e.g., triflates or halides) under controlled conditions. Key parameters include:

- Solvent selection : Anhydrous THF or DMF is often used to stabilize intermediates .

- Catalysts : Pd-based catalysts or phase-transfer agents (e.g., tetrabutylammonium bromide) improve yields in cross-coupling reactions .

- Temperature : Reactions are typically conducted at 50–80°C to balance reactivity and side-product formation .

Optimization Tip : Use Design of Experiments (DoE) to systematically vary molar ratios, solvents, and temperatures, reducing trial-and-error approaches .